molecular formula C9H17N3O2Si B2781712 2-(2-Trimethylsilylethoxymethyl)-1,2,4-triazole-3-carbaldehyde CAS No. 215871-11-7

2-(2-Trimethylsilylethoxymethyl)-1,2,4-triazole-3-carbaldehyde

Cat. No. B2781712
CAS RN: 215871-11-7
M. Wt: 227.339
InChI Key: CGTKYMZMWCNCHE-UHFFFAOYSA-N
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Description

2-(Trimethylsilyl)ethoxymethyl chloride (SEM-Cl) is an organochlorine compound with the formula C6H15ClOSi . It was developed by Bruce H. Lipshutz during his work on the synthesis of N-methylmaysenine .


Synthesis Analysis

SEM-Cl is used to protect hydroxyl groups, which can be cleaved with fluoride in organic solvents selectively under mild conditions . Typically, tetrabutylammonium fluoride and caesium fluoride can be used as deprotection reagents .


Chemical Reactions Analysis

SEM-Cl is a widely used reagent for the preparation of protection groups for amines, alcohols, phenols, and carboxy groups . The nitrogen of amides and sulfonamides groups are also protected by using SEM-Cl reagent .


Physical And Chemical Properties Analysis

SEM-Cl is a colorless liquid . It has a boiling point of 57–59 °C (330–332 K) at 8 mmHg . The molar mass of SEM-Cl is 166.72 g·mol−1 .

Scientific Research Applications

Synthesis of TMSE Esters

2-(2-Trimethylsilylethoxymethyl)-1,2,4-triazole-3-carbaldehyde: is utilized in the synthesis of TMSE (Trimethylsilylethoxymethyl) esters. This process involves heating unprotected carboxylic acids with the imidate to form valuable TMSE esters. These esters are significant due to their stability and reactivity, which are essential for subsequent chemical reactions in synthetic chemistry .

Protection of Phenols

The compound serves as an effective protecting group for phenols. This is crucial in the synthesis of complex organic molecules where selective reactivity is required. By protecting phenols, researchers can prevent unwanted reactions at the phenol site during multi-step synthesis, particularly in the creation of laterifluorones .

Prins-type Cyclization Reactions

In organic synthesis, 2-(2-Trimethylsilylethoxymethyl)-1,2,4-triazole-3-carbaldehyde is used as a reagent in Prins-type cyclization reactions. This application is particularly relevant in the formation of 2,4,5-trisubstituted tetrahydropyrans from homoallylic alcohols, which are valuable intermediates in the synthesis of various natural products .

Synthesis of Amino Acid SEM Esters

The compound is instrumental in the synthesis of amino acid SEM esters from N-protected amino acids. This is achieved in the presence of lithium carbonate and is a pivotal step in peptide synthesis, allowing for the protection of amino acid side chains during the coupling process .

Imidazole Derivatives Preparation

2-(2-Trimethylsilylethoxymethyl)-1,2,4-triazole-3-carbaldehyde: reacts with 1H-imidazole to prepare 1-(2-trimethylsilanyl-ethoxymethyl)-1H-imidazole. This derivative is significant in pharmaceutical research, where imidazole rings are a common component of drugs due to their biological activity .

Real-Time PCR Applications

The compound is used in the preparation of oligonucleotides for real-time PCR applications. This is essential in molecular biology for the amplification and quantification of DNA sequences, which has implications in genetic research, diagnostics, and forensic analysis .

Cloning and Gene Synthesis

In the field of genetic engineering, the compound is employed in the cloning process and gene synthesis. It provides stability and protection to genetic material, ensuring accurate replication and expression in host organisms .

Research Use Only (RUO) Applications

Lastly, the compound is designated for Research Use Only (RUO) applications. This encompasses a broad range of experimental procedures in scientific research where the compound’s stability and reactivity are exploited to explore new synthetic pathways and molecular interactions .

Safety And Hazards

SEM-Cl is considered hazardous. It is a flammable liquid and vapor, and it causes severe skin burns and eye damage . It may also cause respiratory irritation .

properties

IUPAC Name

2-(2-trimethylsilylethoxymethyl)-1,2,4-triazole-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N3O2Si/c1-15(2,3)5-4-14-8-12-9(6-13)10-7-11-12/h6-7H,4-5,8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGTKYMZMWCNCHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)CCOCN1C(=NC=N1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N3O2Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Trimethylsilylethoxymethyl)-1,2,4-triazole-3-carbaldehyde

CAS RN

215871-11-7
Record name 1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-1,2,4-triazole-5-carbaldehyde
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